molecular formula C12H10F3NO B13261710 3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

Cat. No.: B13261710
M. Wt: 241.21 g/mol
InChI Key: NKCVQEJUZMETHE-UHFFFAOYSA-N
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Description

3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile is an organic compound with the molecular formula C12H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable nitrile compound under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile
  • 3-Oxo-2-(2-(trifluoromethyl)phenyl)butanenitrile

Uniqueness

3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile is unique due to its specific structural features, such as the position of the trifluoromethyl group and the length of the carbon chain

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

InChI

InChI=1S/C12H10F3NO/c1-2-11(17)10(7-16)8-4-3-5-9(6-8)12(13,14)15/h3-6,10H,2H2,1H3

InChI Key

NKCVQEJUZMETHE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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